

Spectroscopic data for Methyl 2-formyl-4-methylbenzoate

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Compound of Interest

Compound Name: *Methyl 2-formyl-4-methylbenzoate*

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An In-depth Technical Guide to the Predicted Spectroscopic Data of **Methyl 2-formyl-4-methylbenzoate**

Abstract

Methyl 2-formyl-4-methylbenzoate is a substituted aromatic compound of interest in synthetic organic chemistry. As a trifunctional molecule featuring an ester, an aldehyde, and a methyl group on a benzene ring, its structural confirmation relies heavily on modern spectroscopic techniques. Due to the limited availability of published experimental spectra for this specific compound, this guide provides a comprehensive, in-depth analysis of its predicted spectroscopic characteristics. Leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside empirical data from structurally analogous compounds, this document serves as an authoritative reference for researchers engaged in the synthesis and characterization of polysubstituted aromatic systems.

Introduction and Molecular Structure

Methyl 2-formyl-4-methylbenzoate (C₁₀H₁₀O₃, Molar Mass: 178.18 g/mol) possesses a unique substitution pattern that gives rise to a distinct spectroscopic fingerprint. The molecule

contains a methyl ester group (-COOCH₃) at position C1, a formyl (aldehyde) group (-CHO) at C2, and a methyl group (-CH₃) at C4. The interplay of these substituents—two electron-withdrawing groups (ester, aldehyde) and one electron-donating group (methyl)—governs the electronic environment of the aromatic ring and dictates the chemical shifts, coupling constants, and vibrational frequencies observed in its spectra. This guide will elucidate the predicted data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing the rationale behind each prediction.

Figure 1: Structure of **Methyl 2-formyl-4-methylbenzoate** with atom numbering.

Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons. For **Methyl 2-formyl-4-methylbenzoate**, we anticipate five distinct signals: one for the aldehyde proton, three for the aromatic protons, and two singlets for the methyl groups. The electron-withdrawing nature of the aldehyde and ester groups tends to shift associated protons downfield (to a higher ppm value), while the electron-donating methyl group causes an upfield shift.^{[1][2]}

Predicted ¹H NMR Data

The spectrum is predicted in a standard solvent like CDCl₃ with TMS as a reference.

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aldehyde (-CHO)	~10.4	Singlet (s)	N/A	1H
Aromatic (H6)	~7.95	Doublet (d)	$J \approx 8.0$	1H
Aromatic (H5)	~7.40	Doublet (d)	$J \approx 8.0$	1H
Aromatic (H3)	~7.80	Singlet (s)	N/A	1H
Ester Methyl (-OCH ₃)	~3.90	Singlet (s)	N/A	3H
Ring Methyl (-CH ₃)	~2.45	Singlet (s)	N/A	3H

Rationale and Interpretation

- Aldehyde Proton (-CHO): The formyl proton is highly deshielded due to the anisotropy of the carbonyl group and its direct attachment to the electron-withdrawing system. Its chemical shift is expected to be significantly downfield, typically above 10 ppm.[3]
- Aromatic Protons (H3, H5, H6):
 - H3: This proton is ortho to two strong electron-withdrawing groups (ester and aldehyde), leading to significant deshielding. With no adjacent protons for ortho or meta coupling, it is expected to appear as a singlet.
 - H6: Positioned ortho to the ester group, H6 is deshielded. It will be split into a doublet by its ortho-neighbor H5.
 - H5: This proton is ortho to the electron-donating methyl group, which provides a shielding effect, moving it upfield relative to the other aromatic protons. It will be split into a doublet by its ortho-neighbor H6.[4]
- Methyl Protons (-OCH₃ and -CH₃): Both methyl groups are in environments with no adjacent protons, thus they appear as sharp singlets. The ester methyl is deshielded by the adjacent

oxygen atom, while the ring methyl proton signal is characteristic for a methyl group attached to an aromatic ring.[5]

Figure 2: Predicted ^1H NMR coupling relationship for aromatic protons.

Predicted Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

The ^{13}C NMR spectrum reveals the number of unique carbon environments. For this molecule, ten distinct signals are predicted, corresponding to the ten carbon atoms.

Predicted ^{13}C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aldehyde Carbonyl (C=O)	~192
Ester Carbonyl (C=O)	~166
C4 (Ar-CH ₃)	~145
C2 (Ar-CHO)	~140
C1 (Ar-COOCH ₃)	~135
C6 (Ar-H)	~133
C5 (Ar-H)	~130
C3 (Ar-H)	~128
Ester Methyl (-OCH ₃)	~52
Ring Methyl (-CH ₃)	~22

Rationale and Interpretation

- Carbonyl Carbons: The aldehyde carbonyl carbon is the most downfield signal due to its electronic environment, typically appearing around 190-200 ppm.[6] The ester carbonyl is found further upfield, around 165-175 ppm.[7]

- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing substituents (ipso-carbons C1, C2, C4) have their shifts significantly altered. The electron-donating methyl group at C4 will cause a downfield shift for C4 itself but shield other ring carbons. The electron-withdrawing groups at C1 and C2 will deshield their respective ipso-carbons.[2][8]
- **Methyl Carbons:** The ester methyl carbon (-OCH₃) is deshielded by the oxygen atom, appearing around 52 ppm. The ring methyl carbon (-CH₃) is found in the typical aliphatic region, around 22 ppm.[5]

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their vibrational frequencies. The spectrum of **Methyl 2-formyl-4-methylbenzoate** is expected to be dominated by strong absorptions from its two carbonyl groups and characteristic bands for the aromatic and aliphatic components.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100-3000	Aromatic C-H Stretch	Medium-Weak
2980-2880	Aliphatic C-H Stretch	Medium-Weak
~2850, ~2750	Aldehyde C-H Stretch (Fermi doublet)	Weak, but characteristic
~1725	Ester C=O Stretch	Strong, Sharp
~1705	Aldehyde C=O Stretch (conjugated)	Strong, Sharp
~1600, ~1480	Aromatic C=C Stretch	Medium
1300-1100	Ester C-O Stretch	Strong

Rationale and Interpretation

- **C=O Stretching:** The presence of two carbonyl groups will result in two distinct, strong absorption bands. The ester carbonyl stretch is typically at a higher frequency (~1725 cm⁻¹)

than the conjugated aromatic aldehyde carbonyl stretch ($\sim 1705\text{ cm}^{-1}$).^{[9][10][11]}

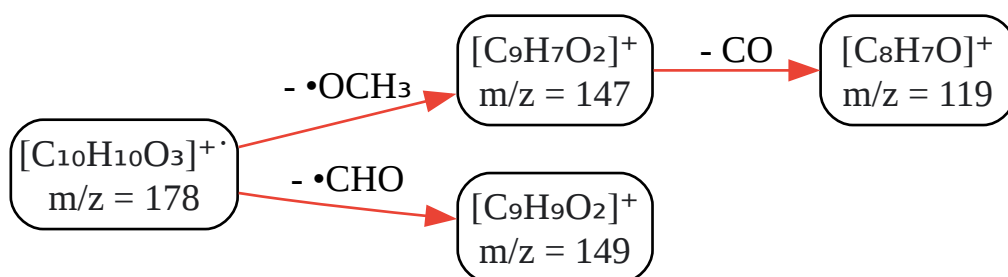
- C-H Stretching: The spectrum will show C-H stretching vibrations above 3000 cm^{-1} for the aromatic protons and below 3000 cm^{-1} for the methyl groups. Crucially, two weak but highly diagnostic peaks for the aldehyde C-H stretch are expected around 2850 cm^{-1} and 2750 cm^{-1} .^{[10][12]}
- C-O Stretching: The ester functional group will also exhibit strong, characteristic C-O stretching bands in the $1300\text{-}1100\text{ cm}^{-1}$ region.^[11]
- Fingerprint Region: The region below 1500 cm^{-1} will contain a complex pattern of signals from various bending and stretching vibrations, which is unique to the molecule's overall structure.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Fragmentation

- Molecular Ion (M^+): The molecular ion peak is predicted at $m/z = 178$, corresponding to the molecular formula $C_{10}H_{10}O_3$.
- Key Fragments:
 - $m/z = 147$ ($M - 31$): Loss of the methoxy radical ($\bullet OCH_3$) from the ester group is a very common and expected fragmentation pathway for methyl benzoates, leading to a stable acylium ion.^{[13][14]}
 - $m/z = 149$ ($M - 29$): Loss of the formyl radical ($\bullet CHO$) from the aldehyde group.
 - $m/z = 119$: Subsequent loss of carbon monoxide (CO) from the m/z 147 fragment.
 - $m/z = 91$: A fragment corresponding to the tropylium ion, common in toluene-like structures, formed after fragmentation.



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Figure 3: Plausible key fragmentation pathways for **Methyl 2-formyl-4-methylbenzoate**.

Standard Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of the purified solid compound.
- Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition: Obtain the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise, and a relaxation delay of at least 2 seconds.
- ^{13}C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a significantly larger number of scans will be required due to the low natural abundance of ^{13}C .
- Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

- **Method:** For a solid sample, the Attenuated Total Reflectance (ATR) method is most common and requires minimal sample preparation.
- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Acquisition:** Record the spectrum, typically over a range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio.
- **Background Correction:** A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

- **Ionization Method:** Electron Ionization (EI) is a standard method for volatile, thermally stable small molecules and provides reproducible fragmentation patterns.
- **Sample Introduction:** Introduce the sample via a Gas Chromatography (GC-MS) system for separation and analysis, or via a direct insertion probe.
- **Analysis:** Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their m/z ratio.
- **Data Acquisition:** Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to detect the molecular ion and key fragments.

Conclusion

This guide presents a detailed, predictive analysis of the ^1H NMR, ^{13}C NMR, IR, and MS spectra of **Methyl 2-formyl-4-methylbenzoate**. The predicted data, derived from fundamental spectroscopic principles and comparison with analogous structures, provides a robust spectroscopic fingerprint for this compound. The aldehyde proton signal above 10 ppm in ^1H NMR, the two distinct carbonyl signals in both ^{13}C NMR and IR spectra, and a molecular ion peak at m/z 178 with characteristic losses of 31 and 29 amu in the mass spectrum are the most definitive features for its identification. Researchers synthesizing this molecule can use this guide as a benchmark for the structural verification of their product.

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